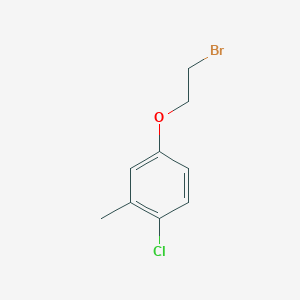![molecular formula C12H20Cl2N2O2 B3148351 4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride CAS No. 643087-08-5](/img/structure/B3148351.png)
4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride
Vue d'ensemble
Description
“4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride” is a chemical compound with the CAS Number: 643087-08-5 . It has a molecular weight of 295.21 . This compound is used for proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H18N2O2•2HCl . It has a molecular weight of 295.21 .Applications De Recherche Scientifique
Inhibition of Src Kinase Activity : A study by Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. This compound showed effectiveness in inhibiting Src-mediated cell proliferation.
Synthesis and Potential Anti-Inflammatory Agents : Research by Varma & Chatterjee (1986) involved the synthesis of compounds, including 4-[4-(2-phenylethenyl) phenyl] thiosemicarbazide, from 4-(2-phenyl-ethenyl) aniline. These compounds were evaluated for their potential anti-inflammatory and central nervous system activities.
Antimicrobial Activity Against Helicobacter pylori : Khan et al. (2013) synthesized substituted 4-hydroxyquinolines from anilines, which showed potent antimicrobial activity against Helicobacter pylori. This research indicates the potential use of related compounds in antimicrobial applications (Khan et al., 2013).
Synthesis of Organosilicon Compounds : Andrianov & Volkova (1958) studied the synthesis of various organosilicon compounds containing amine nitrogen, which could have implications in materials science and organic synthesis (Andrianov & Volkova, 1958).
Phthalocyanine Derivatives for Photodynamic Therapy : Kucińska et al. (2015) synthesized phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, which showed promising results as agents for photodynamic therapy, particularly against prostate and malignant melanoma cancer cell lines (Kucińska et al., 2015).
Gastroprokinetic Activity : A study by Kalo et al. (1995) focused on synthesizing compounds like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, which demonstrated gastroprokinetic activity. This suggests possible applications in gastrointestinal motility disorders (Kalo et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;;/h1-4H,5-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPWSYRLODQJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643087-08-5 | |
| Record name | 4-[2-(morpholin-4-yl)ethoxy]aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



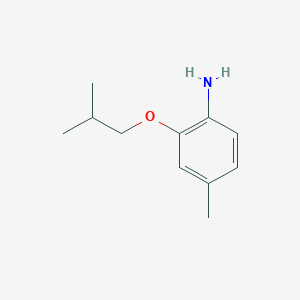

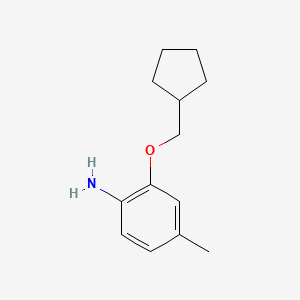
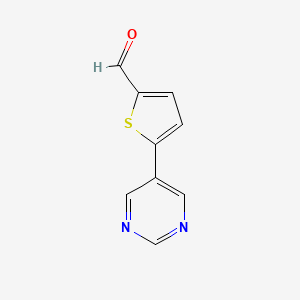
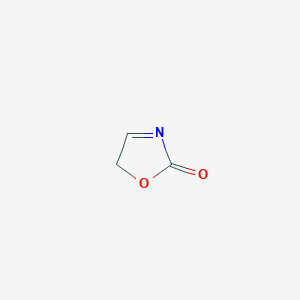
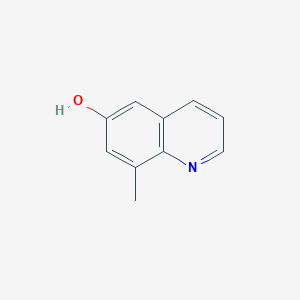

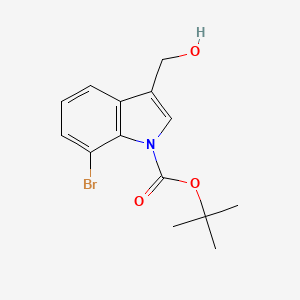
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
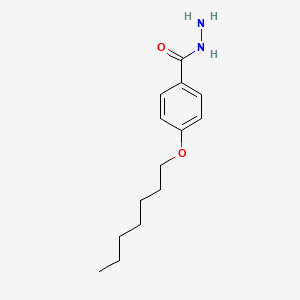
![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)
